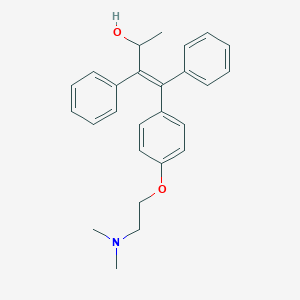
α-羟基他莫昔芬
描述
Synthesis Analysis
Alpha-Hydroxytamoxifen is produced through the metabolic activation of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. This process is critical for tamoxifen's therapeutic action, as the metabolites have a higher binding affinity for estrogen receptors compared to tamoxifen itself. However, genetic polymorphisms in the CYP2D6 enzyme can significantly affect the levels of active metabolites, leading to variations in treatment outcomes among patients.
Molecular Structure Analysis
The molecular structure of alpha-Hydroxytamoxifen shares a core similarity with tamoxifen, featuring an ethylamine side chain that is crucial for its activity. The hydroxylation at the alpha position enhances its affinity for estrogen receptors, making it a potent antagonist in estrogen receptor-positive breast cancer cells. This structural modification is essential for its role in inhibiting the proliferation of breast cancer cells.
Chemical Reactions and Properties
Alpha-Hydroxytamoxifen acts primarily by binding to estrogen receptors, preventing estrogen from exerting its proliferative effects on breast cancer cells. It has been observed to have both genotoxic and nongenotoxic mechanisms of action in hepatocytes, including DNA adduct formation and induction of aneuploidy, highlighting its complex interaction with cellular components beyond estrogen receptor antagonism.
Physical Properties Analysis
As a metabolite of tamoxifen, alpha-Hydroxytamoxifen possesses similar physical properties, including solubility in organic solvents and stability under physiological conditions. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are influenced by its metabolism through the liver and its interaction with various enzymes and transporters.
Chemical Properties Analysis
The chemical behavior of alpha-Hydroxytamoxifen, including its reactivity and interactions with biomolecules, is central to its therapeutic effect and side effects. Its ability to form stable complexes with estrogen receptors is a key feature of its mode of action. However, its metabolic activation to reactive intermediates also underscores the potential for genotoxic effects, as evidenced by DNA adduct formation in liver cells.
- Wogan (1997) discusses the toxicological profile of tamoxifen and its metabolites, including alpha-Hydroxytamoxifen.
- Shagufta and Ahmad (2018) review the therapeutic potential of tamoxifen derivatives, highlighting the significance of its metabolites in enhancing the drug's efficacy.
- Vries Schultink et al. (2015) explore the effects of pharmacogenetics on tamoxifen's pharmacokinetics and pharmacodynamics, emphasizing the role of metabolites like alpha-Hydroxytamoxifen.
科学研究应用
α-羟基他莫昔芬作为羟基类固醇(醇)磺酸转移酶的底物,导致他莫昔芬DNA加合物的形成。这一过程对于理解其生化途径和潜在致癌效应(Shibutani et al., 1998)至关重要。
它与DNA形成反应性碳阳离子,这是通过一种遗传毒性机制导致大鼠肝肿瘤的关键因素(Osborne et al., 1996)。
作为他莫昔芬代谢物,α-羟基他莫昔芬可以在大鼠、小鼠和人类肝细胞中形成DNA加合物。这一发现对于理解其跨不同物种的遗传毒性至关重要(Phillips et al., 1996)。
在大鼠肝细胞中,其DNA结合活性比他莫昔芬高25到49倍,突显了其在他莫昔芬代谢激活中的作用(Phillips et al., 1994)。
在乳腺癌细胞中,4-羟基他莫昔芬(4-OHT)与雌激素受体α(ERα)相互作用并诱导TGFα,为其在癌症治疗中的作用机制提供了见解(Schafer et al., 2001)。
已确定其为导致大鼠肝脏肿瘤的主要近因他莫昔芬代谢物,这对于理解其致癌潜力至关重要(Chen et al., 2002)。
α-羟基他莫昔芬还被认为在体外哺乳动物细胞系中诱导突变,有助于理解他莫昔芬诱导的致癌性(Yadollahi‐Farsani等,2002年)。
它特异地在肝脏中形成DNA加合物,而不在其他组织中形成,这表明它在大鼠肝脏中起着遗传毒性致癌物质的作用,在大鼠子宫中起着非遗传毒性致癌物质的作用(Phillips et al., 2005)。
进一步的研究表明,α-羟基他莫昔芬在大鼠肝脏中具有遗传毒性,并在大鼠中诱导肝脏和子宫内膜肿瘤(Gamboa da Costa et al., 2001)。
有趣的是,尽管α-羟基他莫昔芬在大鼠肝脏中是一种强致癌物质,但在人类肝脏中形成DNA加合物和癌症的风险被认为很低(Glatt et al., 1998)。
安全和危害
未来方向
The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . Furthermore, tamoxifen is being assayed in repurposing strategies against a number of microbial infections .
属性
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHFBQJMFWCHGH-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315817 | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxytamoxifen | |
CAS RN |
97151-02-5 | |
| Record name | α-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



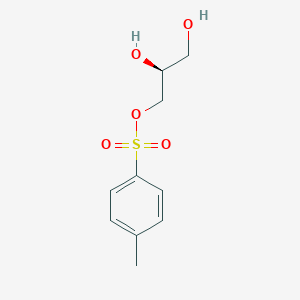
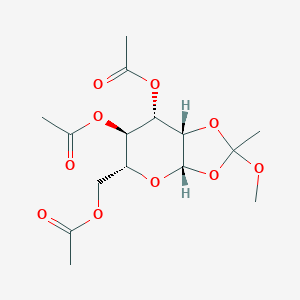
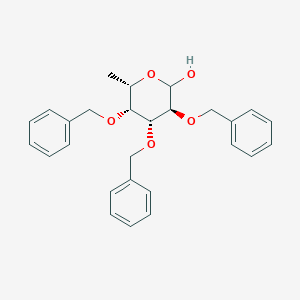
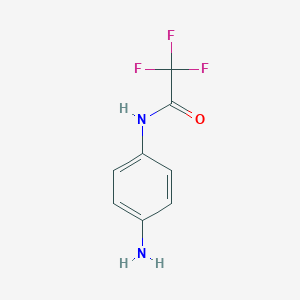
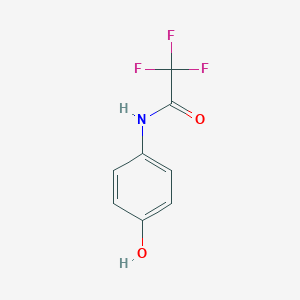
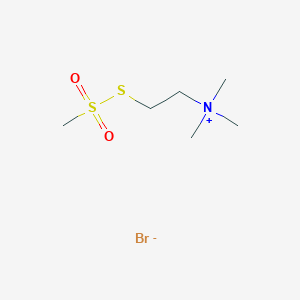
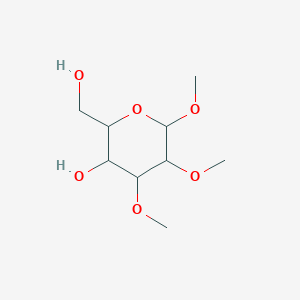
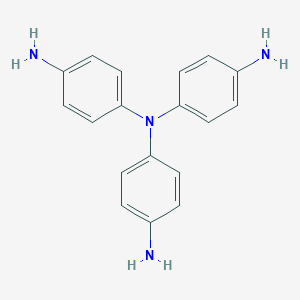
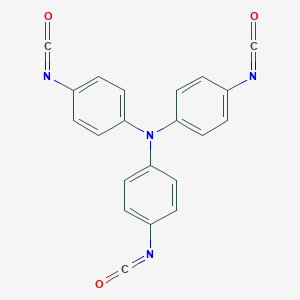
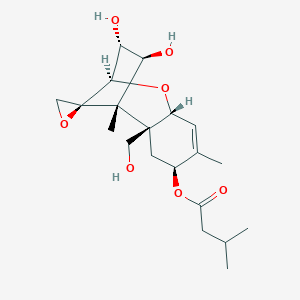
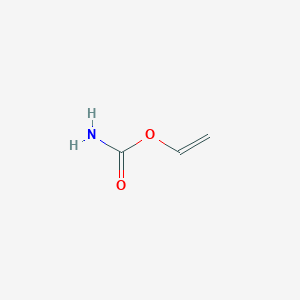

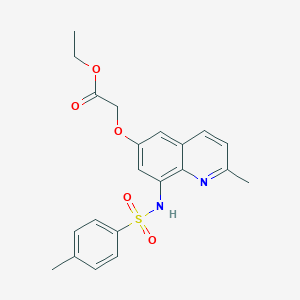
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)